3-Amino-N,n,1-triethyl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-N,n,1-triethyl-1H-pyrazole-4-carboxamide is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-N,n,1-triethyl-1H-pyrazole-4-carboxamide typically involves the reaction of ethyl hydrazinecarboxylate with ethyl acetoacetate, followed by cyclization and subsequent amination. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid .
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-N,n,1-triethyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group, often using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of N-alkylated pyrazole derivatives.
Scientific Research Applications
3-Amino-N,n,1-triethyl-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of kinases.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Amino-N,n,1-triethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to therapeutic effects .
Comparison with Similar Compounds
- 3-Amino-1H-pyrazole-4-carboxamide
- 3-Amino-N,N,1-trimethyl-1H-pyrazole-4-carboxamide
- 3-Amino-N′-hydroxy-1H-pyrazole-4-carboximidamide
Comparison: Compared to its analogs, 3-Amino-N,n,1-triethyl-1H-pyrazole-4-carboxamide exhibits unique properties due to the presence of the triethyl groups. These groups can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C10H18N4O |
---|---|
Molecular Weight |
210.28 g/mol |
IUPAC Name |
3-amino-N,N,1-triethylpyrazole-4-carboxamide |
InChI |
InChI=1S/C10H18N4O/c1-4-13(5-2)10(15)8-7-14(6-3)12-9(8)11/h7H,4-6H2,1-3H3,(H2,11,12) |
InChI Key |
RLNPFSWKEHTQRA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)N)C(=O)N(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.